Ethyl 3-[methyl(4-methylphenyl)amino]butanoate
Description
Bond Connectivity
- The butanoate backbone features a carbonyl group at C1 and an ethoxy ester group at C4:
$$
\text{CH}2\text{CH}2\text{C(=O)OCH}2\text{CH}3
$$ - At C3, a tertiary amine group branches into two substituents:
- A methyl group (-CH₃ )
- A 4-methylphenyl group (-C₆H₃(CH₃)-4 )
This results in the full structure:
$$
\text{CH}2\text{CH}2\text{C(N(CH₃)(C₆H₃(CH₃)-4))CH}2\text{C(=O)OCH}2\text{CH}_3
$$
Spatial Arrangement
- Ester group : The planar carbonyl group (C=O) and adjacent ethoxy oxygen create a rigid, polar region.
- Amine group : The nitrogen’s lone pair occupies a tetrahedral geometry, with bond angles approximating 109.5°. Steric hindrance between the methyl and 4-methylphenyl groups may slightly distort this geometry.
- Aromatic ring : The 4-methylphenyl group adopts a para-substituted planar configuration, allowing conjugation across the benzene ring. This arrangement minimizes steric clashes with the adjacent amine substituents.
Computational models predict a twisted conformation between the butanoate chain and the aromatic ring, with dihedral angles of approximately 45°–60°. This twist reduces electronic conjugation between the amine and ester groups, stabilizing the molecule.
Comparative Analysis with Structural Analogues
This compound shares structural motifs with several analogues, including ethyl 4-(methyl(phenyl)amino)butanoate (CAS 38113-78-9). The following table summarizes key differences:
| Feature | This compound | Ethyl 4-(methyl(phenyl)amino)butanoate |
|---|---|---|
| Amino group position | C3 of butanoate chain | C4 of butanoate chain |
| Phenyl substituent | 4-methylphenyl | Unsubstituted phenyl |
| Molecular formula | C₁₃H₁₉NO₂ | C₁₃H₁₉NO₂ |
| Molecular weight (g/mol) | 221.30 | 221.30 |
| Polarity | Higher (due to para-methyl group) | Lower |
Key Structural Impacts:
- Positional isomerism : Relocating the amino group from C3 to C4 elongates the distance between the amine and ester groups, reducing electronic interactions.
- Substituent effects : The 4-methyl group on the phenyl ring enhances steric bulk and electron-donating capacity compared to the unsubstituted phenyl group. This increases the compound’s lipophilicity and may influence binding interactions in potential applications.
- Conformational flexibility : The C3-substituted analogue exhibits greater rigidity due to proximity between the amine and ester groups, whereas the C4-substituted analogue allows for more rotational freedom.
These differences underscore the importance of precise structural characterization in predicting physicochemical properties and reactivity. For instance, the para-methyl group in this compound could enhance solubility in nonpolar solvents compared to its phenyl counterpart.
Properties
CAS No. |
651328-39-1 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 3-(N,4-dimethylanilino)butanoate |
InChI |
InChI=1S/C14H21NO2/c1-5-17-14(16)10-12(3)15(4)13-8-6-11(2)7-9-13/h6-9,12H,5,10H2,1-4H3 |
InChI Key |
NTTKTSVXQITSDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)N(C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[methyl(4-methylphenyl)amino]butanoate typically involves the esterification of 3-[methyl(4-methylphenyl)amino]butanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[methyl(4-methylphenyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-[methyl(4-methylphenyl)amino]butanoic acid.
Reduction: Formation of 3-[methyl(4-methylphenyl)amino]butanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 3-[methyl(4-methylphenyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-[methyl(4-methylphenyl)amino]butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The aromatic ring may interact with enzymes or receptors, influencing their activity and leading to potential biological effects.
Comparison with Similar Compounds
Structural Effects on Physicochemical Properties
Solubility: The 4-methoxyphenyl substituent in Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate enhances polarity and aqueous solubility compared to the target compound’s 4-methylphenyl group . The chloropyrazole group in Ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate introduces hydrophobicity, reducing solubility but improving membrane permeability .
Synthetic Utility: Ethyl 4-[ethyl(phenyl)amino]butanoate’s simpler structure (lacking aromatic methyl/methoxy groups) may streamline large-scale synthesis, as noted in supplier specifications . Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate is produced at ≥97% purity under ISO standards, highlighting its reliability for high-value pharmaceutical intermediates .
Bioactivity Potential: The chloropyrazole derivative (CAS 2025360-90-9) is structurally analogous to kinase inhibitors, suggesting possible pharmacological relevance . The target compound’s methyl(4-methylphenyl)amino group could mimic tertiary amines in CNS-targeting drugs, though specific activity data is absent in the evidence.
Biological Activity
Ethyl 3-[methyl(4-methylphenyl)amino]butanoate is an organic compound characterized by its ester functional group and an aromatic amine structure. With a molecular formula of C13H17N and a molecular weight of approximately 205.30 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. The unique structural characteristics of this compound suggest that it may interact with various biological molecules, influencing enzymatic activities or receptor interactions.
Chemical Structure
The compound features:
- Ester Group : Contributes to its reactivity and solubility.
- Aromatic Amine : The para-substituted methylphenyl group enhances its biological activity.
Synthesis
The synthesis typically involves the esterification of 3-[methyl(4-methylphenyl)amino]butanoic acid with ethanol, commonly catalyzed by acids such as sulfuric or hydrochloric acid under reflux conditions. The use of continuous flow reactors in industrial settings allows for optimized reaction conditions, improving yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing various compounds, it was found to be effective against several bacterial strains, including:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Good activity | |
| Escherichia coli | Moderate activity | |
| Mycobacterium luteum | Effective |
The minimum inhibitory concentration (MIC) values indicate that this compound could serve as a potential alternative to traditional antibiotics, especially in treating resistant strains.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound inhibited growth at concentrations lower than those required for conventional antibiotics, suggesting a promising candidate for further development in antimicrobial therapies .
- Mechanistic Insights : Another research effort aimed to elucidate the interaction of this compound with specific enzymes involved in inflammatory pathways. Preliminary findings suggest that it may inhibit certain cyclooxygenase enzymes, which are critical in the inflammatory response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
